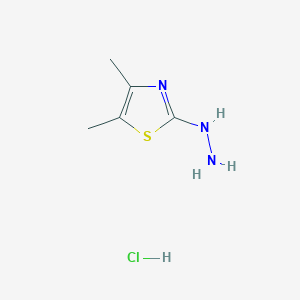

2-Hydrazinyl-4,5-dimethylthiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Hydrazinyl-4,5-dimethylthiazole” is a chemical compound with the linear formula C5H10CLN3S . It has a molecular weight of 179.67 . This compound is used in various applications and is available from several suppliers .

Synthesis Analysis

The synthesis of 4,5-dimethylthiazole-hydrazone derivatives, which are similar to 2-Hydrazinyl-4,5-dimethylthiazole, has been reported . The lead compounds were obtained by reacting 2-(substituted aryl-2-ylmethylene) hydrazin-1-carbothioamide with 3-chloro-2-butanone derivatives . The targeted compounds were synthesized successfully above 70% yields .

Molecular Structure Analysis

The molecular structure of 2-Hydrazinyl-4,5-dimethylthiazole is represented by the linear formula C5H10CLN3S . The InChI code for this compound is 1S/C5H9N3S.ClH/c1-3-4(2)9-5(7-3)8-6;/h6H2,1-2H3,(H,7,8);1H .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydrazinyl-4,5-dimethylthiazole include a molecular weight of 179.67 and a linear formula of C5H10CLN3S .

Scientific Research Applications

Drug Development

Thiazole is a significant platform in a number of medicinally relevant molecules . It’s an important scaffold of a large number of synthetic compounds . Its diverse pharmacological activity is reflected in many clinically approved thiazole-containing molecules .

Anticancer Activity

Thiazole derivatives have been used in the development of anticancer drugs . For example, Dabrafenib, dasatinib, patellamide A, ixabepilone, and epothilone are examples of clinically used anticancer medicines that contain the thiazole nucleus .

Antimicrobial Activity

Thiazole and its derivatives have shown significant antimicrobial activity . They have been used in the development of antibacterial and antifungal drugs .

Antiprotozoal Activity

Thiazole derivatives have also been used in the development of antiprotozoal drugs . They have shown significant activity against various protozoan infections .

Antitumor Activity

Thiazole and its derivatives have shown significant antitumor activity . They have been used in the development of various antitumor drugs .

Anti-inflammatory Effects

Thiazole-containing compounds have shown significant anti-inflammatory effects . They have been used in the development of anti-inflammatory drugs .

Biochemical Pathway Modulation

Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Synthesis of Novel Compounds

Thiazole and its derivatives have been used in the synthesis of novel compounds with potential anti-cancer properties . For example, 2-(1-(2-(2-benzylidenehydrazinyl)-4-methylthiazol-5-yl)ethylidene)hydrazine-carbothioamide was synthesized by reacting acetylthiazole and thiosemicarbazide .

Future Directions

Mechanism of Action

Target of Action

The primary target of 2-Hydrazinyl-4,5-dimethylthiazole is the VEGFR-2 . VEGFR-2, or Vascular Endothelial Growth Factor Receptor 2, plays a crucial role in the regulation of angiogenesis, a process that involves the formation of new blood vessels from pre-existing ones. This is particularly important in the context of cancer, where the growth and spread of tumors often depend on angiogenesis .

Mode of Action

2-Hydrazinyl-4,5-dimethylthiazole interacts with its target, VEGFR-2, by inhibiting its action . This inhibition disrupts the angiogenesis process, thereby potentially limiting the growth and spread of cancer cells

Biochemical Pathways

The biochemical pathways affected by 2-Hydrazinyl-4,5-dimethylthiazole are those involved in angiogenesis, primarily regulated by VEGFR-2 . By inhibiting VEGFR-2, the compound disrupts these pathways, potentially leading to a decrease in tumor growth and spread

Result of Action

The primary result of the action of 2-Hydrazinyl-4,5-dimethylthiazole is the inhibition of the growth of cancer cells in vitro . The compound has shown moderate to noteworthy in vitro anticancer activity towards chosen cancer cell lines . This suggests that the compound could potentially be developed as an anticancer agent in the future .

properties

IUPAC Name |

(4,5-dimethyl-1,3-thiazol-2-yl)hydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3S/c1-3-4(2)9-5(7-3)8-6/h6H2,1-2H3,(H,7,8) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXFWYILDQLZFDA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4,5-dimethylthiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.